3-[(3-Fluorobenzyl)oxy]benzaldehyde
Description
Significance of Aryl Aldehydes in Synthetic Chemistry
Aryl aldehydes, which are organic compounds with an aldehyde group attached to an aromatic ring, are of great importance in synthetic organic chemistry. wisdomlib.org They serve as versatile intermediates in the synthesis of a wide array of more complex molecules. wisdomlib.orgresearchgate.net Their reactivity allows for a multitude of chemical transformations, making them essential building blocks for pharmaceuticals, agrochemicals, and materials science. nih.gov For instance, aryl aldehydes are key reactants in the synthesis of chalcones and Schiff bases. wisdomlib.org They are also used in the production of various heterocyclic compounds. wisdomlib.org The aldehyde group itself is highly reactive and can undergo a variety of transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in numerous carbon-carbon bond-forming reactions. wikipedia.org
Importance of Fluorine in Organic Molecules for Biological and Chemical Research
The incorporation of fluorine into organic molecules has become a widespread and powerful strategy in medicinal chemistry and drug design. nih.govnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence the physicochemical and biological properties of a molecule. nih.govbenthamscience.com
Judicious placement of fluorine can lead to:
Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic pathways, increasing the half-life of a drug. researchgate.net
Improved Membrane Permeability: Fluorine's lipophilicity can enhance a molecule's ability to cross biological membranes. nih.govmdpi.com
Increased Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, thereby increasing a drug's potency. nih.govbenthamscience.com
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions. researchgate.net
The growing number of fluorinated drugs approved by regulatory agencies underscores the importance of this element in pharmaceutical research. researchgate.net
Overview of Benzyl (B1604629) Ether Motifs in Chemical Structures and Their Synthetic Utility
Benzyl ethers are commonly used as protecting groups for alcohols and carboxylic acids in organic synthesis. wikipedia.org A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a reactive functional group, allowing other transformations to be carried out selectively elsewhere in the molecule. The benzyl group is particularly useful because it is relatively stable to a wide range of reaction conditions but can be removed under specific and relatively mild conditions, often through hydrogenolysis (cleavage by hydrogen gas in the presence of a palladium catalyst). youtube.com This selective removal is a key advantage in the multi-step synthesis of complex molecules. numberanalytics.com
Beyond their role as protecting groups, benzyl ether linkages are also integral parts of the final structures of many biologically active compounds and functional materials.
Research Trajectories for Novel Aromatic Aldehyde Derivatives
The development of new aromatic aldehyde derivatives is a dynamic area of chemical research. researchgate.net Current research focuses on several key areas:
Development of Novel Synthetic Methods: Chemists are continuously seeking more efficient, sustainable, and versatile methods for the synthesis of aromatic aldehydes. researchgate.netacs.org This includes the use of new catalysts and reaction conditions to improve yields and reduce waste.
Exploration of Biological Activity: Researchers are actively synthesizing and screening new aromatic aldehyde derivatives for potential applications in medicine. This involves modifying the structure of known biologically active aldehydes to improve their efficacy or reduce side effects.
Applications in Materials Science: Aromatic aldehydes are being investigated for their potential use in the development of new polymers, fluorescent materials, and other advanced materials. researchgate.net The ability to tune the electronic and photophysical properties of these molecules by modifying their structure makes them attractive candidates for these applications.
The compound 3-[(3-Fluorobenzyl)oxy]benzaldehyde sits (B43327) at the intersection of these research trajectories. Its synthesis and potential applications are of interest due to the combined presence of the reactive aldehyde, the influential fluorine atom, and the versatile benzyl ether linkage.
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C14H11FO2 |
| PubChem CID | 891711 nih.gov |
Note: This table is interactive and the data is sourced from the text.
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the ether linkage, as this is a common and reliable bond-forming reaction. This disconnection points to two key precursors: 3-hydroxybenzaldehyde (B18108) and a suitable 3-fluorobenzyl electrophile, such as 3-fluorobenzyl bromide or chloride. This approach is based on the well-established Williamson ether synthesis.
Another potential, though less common, retrosynthetic disconnection could involve the formation of the aldehyde group at a later stage. This would entail starting with a precursor like 3-[(3-fluorobenzyl)oxy]benzyl alcohol or 3-[(3-fluorobenzyl)oxy]toluene, which would then be oxidized to the target aldehyde.
Direct Synthesis Approaches
Direct synthesis of this compound primarily revolves around the formation of the benzyl ether bond, a cornerstone reaction in organic synthesis.
Etherification Reactions for Benzyl Ether Formation
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an electrophile by an alkoxide. In this specific case, 3-hydroxybenzaldehyde is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide or chloride) to form the desired ether.
The choice of base and solvent is crucial for the success of this reaction. Common bases include potassium carbonate, sodium hydride, and various alkoxides. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction pathway.
Table 1: Key Reagents in the Williamson Ether Synthesis of this compound
| Reagent Role | Example Reagents |
| Nucleophile Precursor | 3-Hydroxybenzaldehyde |
| Electrophile | 3-Fluorobenzyl bromide, 3-Fluorobenzyl chloride |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF), Acetonitrile |
This table outlines the principal reactants and conditions for the Williamson ether synthesis, a key method for preparing the target compound.
Oxidation Reactions for Aldehyde Generation
An alternative direct approach involves the oxidation of the corresponding alcohol, 3-[(3-fluorobenzyl)oxy]benzyl alcohol. This method is contingent on the availability of the precursor alcohol. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid.
Commonly used reagents for the oxidation of benzyl alcohols to benzaldehydes include:
Pyridinium chlorochromate (PCC)
Dess-Martin periodinane (DMP)
Manganese dioxide (MnO₂)
Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride and DMSO)
Multi-step Synthetic Routes and Optimization
Sequential Functional Group Transformations
A plausible multi-step synthesis could begin with a simpler starting material, such as 3-hydroxybenzoic acid. The synthesis would proceed through the following sequence:
Etherification: The phenolic hydroxyl group of 3-hydroxybenzoic acid is protected by reaction with 3-fluorobenzyl bromide in the presence of a base to form 3-[(3-fluorobenzyl)oxy]benzoic acid.
Reduction: The carboxylic acid is then reduced to the corresponding primary alcohol, 3-[(3-fluorobenzyl)oxy]benzyl alcohol. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Oxidation: Finally, the primary alcohol is oxidized to the target aldehyde, this compound, using one of the mild oxidizing agents mentioned previously.
Optimization of such a route would involve fine-tuning the reaction conditions for each step to maximize yield and purity, including temperature, reaction time, and the choice of reagents and solvents.
Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under the conditions of a subsequent step. For the synthesis of this compound, the aldehyde group itself is sensitive to both reducing and some oxidizing conditions.
If the synthetic strategy involved modifications to another part of the molecule after the aldehyde was in place, the aldehyde group could be protected as an acetal. For example, reaction with ethylene glycol in the presence of an acid catalyst would form a cyclic acetal. This protecting group is stable to many reagents, including organometallics and hydrides. The aldehyde can then be readily deprotected by treatment with aqueous acid.
Table 2: Example of a Protection/Deprotection Strategy for the Aldehyde Group
| Step | Reagents and Conditions | Transformation |
| Protection | Ethylene glycol, p-toluenesulfonic acid (catalyst), Dean-Stark trap | Aldehyde to cyclic acetal |
| Reaction | Desired chemical transformation on another part of the molecule | Modification of the protected molecule |
| Deprotection | Aqueous acid (e.g., HCl) | Acetal back to aldehyde |
This table illustrates a common strategy for temporarily masking the reactive aldehyde functional group to allow for chemical modifications elsewhere in the molecule.
Synthetic Strategies for this compound Explored
This article details advanced synthetic methodologies pertinent to the formation of this compound, a compound characterized by a key benzyl ether linkage to a benzaldehyde (B42025) core. The discussion is focused on novel transformations for creating analogues, the application of catalytic systems to enhance synthesis, and the integration of green chemistry principles to improve the environmental profile of the production processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMLHGPVSJDWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358387 | |
| Record name | 3-[(3-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590353-54-1 | |
| Record name | 3-[(3-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 3 3 Fluorobenzyl Oxy Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a cornerstone of the reactivity of 3-[(3-Fluorobenzyl)oxy]benzaldehyde, participating in a variety of transformations that are fundamental to organic chemistry.
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. A classic example of this is the Grignard reaction. The addition of an organomagnesium halide (Grignard reagent) to this compound would lead to the formation of a secondary alcohol after an acidic workup. For instance, the reaction with methylmagnesium bromide would yield 1-(3-((3-fluorobenzyl)oxy)phenyl)ethan-1-ol. The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated.
Another significant nucleophilic addition is the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comstackexchange.com The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would produce 1-((3-fluorobenzyl)oxy)-3-vinylbenzene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes. wikipedia.orgorganic-chemistry.org
Reductive amination is a further example of a nucleophilic addition-based transformation. This reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. harvard.edumasterorganicchemistry.comorganic-chemistry.orgmdpi.comyoutube.com For example, reacting this compound with a primary amine, such as methylamine, in the presence of a reducing agent like sodium triacetoxyborohydride, would yield N-((3-((3-fluorobenzyl)oxy)phenyl)methyl)methanamine. harvard.edumasterorganicchemistry.com This method is highly efficient for the formation of C-N bonds. masterorganicchemistry.comorganic-chemistry.org
Table 1: Examples of Nucleophilic Addition Reactions with this compound This table presents illustrative examples of potential nucleophilic addition reactions and their expected products. Specific yields and reaction conditions would require experimental validation.
| Reaction Type | Nucleophile | Reagents | Expected Product |
|---|
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: A variety of oxidizing agents can be employed to convert the aldehyde to 3-((3-fluorobenzyl)oxy)benzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder, more selective agents like sodium chlorite (B76162) (NaClO₂). Biocatalytic methods using aldehyde dehydrogenases also offer a green alternative for this oxidation. nih.govresearchgate.net For instance, oxidation with potassium permanganate in a basic solution, followed by acidification, would yield the corresponding carboxylic acid. Another efficient method involves the use of hydrogen peroxide catalyzed by selenium compounds, which is considered an environmentally friendly approach. mdpi.com
Reduction: The reduction of the aldehyde group to a primary alcohol, 3-((3-fluorobenzyl)oxy)benzyl alcohol, is typically achieved with high yields using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective choice for this transformation due to its selectivity for aldehydes and ketones. youtube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although with less functional group tolerance.
Table 2: Oxidation and Reduction of this compound This table provides illustrative examples of oxidation and reduction reactions. Specific yields and reaction conditions would require experimental validation.
| Transformation | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, NaOH, H₂O, then H₃O⁺ | 3-((3-fluorobenzyl)oxy)benzoic acid |
| Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | 3-((3-fluorobenzyl)oxy)benzoic acid |
| Reduction | NaBH₄, CH₃OH | 3-((3-fluorobenzyl)oxy)benzyl alcohol |
Condensation reactions involving the aldehyde group are crucial for forming carbon-carbon bonds. The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, involves the reaction of an aldehyde with a ketone or another enolizable carbonyl compound in the presence of a base to form an α,β-unsaturated ketone (a chalcone (B49325) if both reactants are aromatic). For instance, the reaction of this compound with acetophenone (B1666503) in the presence of sodium hydroxide (B78521) would yield (E)-1-phenyl-3-(3-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one.
Another important condensation is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate or malononitrile) in the presence of a weak base like piperidine (B6355638) or an amine salt. This reaction is a versatile method for the synthesis of substituted alkenes.
Reactions Involving the Benzyl (B1604629) Ether Linkage
The benzyl ether linkage in this compound is relatively stable but can be cleaved under specific chemical conditions.
The cleavage of the benzyl ether to yield 3-hydroxybenzaldehyde (B18108) can be accomplished through several methods.
Hydrogenolysis: Catalytic hydrogenation is a common method for cleaving benzyl ethers. This reaction is typically carried out using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere. This method is generally clean and provides the deprotected phenol (B47542) and toluene (B28343) as a byproduct.
Acid-Mediated Cleavage: Strong acids can cleave ethers. For benzyl ethers, strong protic acids like HBr or HI can be effective. However, a more common and often milder method for cleaving aryl ethers involves the use of Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl ethers, including benzyl ethers. ufp.ptnih.govresearchgate.netnih.gov The reaction is typically performed at low temperatures in an inert solvent like dichloromethane. The mechanism involves the formation of an adduct between the ether oxygen and the Lewis acidic boron, followed by nucleophilic attack of a bromide ion on the benzylic carbon.
Table 3: Ether Cleavage of this compound This table outlines common methods for the cleavage of the benzyl ether linkage. Specific reaction conditions would need to be optimized.
| Method | Reagents | Products |
|---|---|---|
| Hydrogenolysis | H₂, Pd/C, Ethanol | 3-Hydroxybenzaldehyde, Toluene |
| Lewis Acid Cleavage | BBr₃, CH₂Cl₂, -78 °C to rt | 3-Hydroxybenzaldehyde, 3-Fluorobenzyl bromide |
While less common for simple benzyl ethers, rearrangement reactions can occur under certain conditions. For example, ortho-lithiation of the aromatic ring bearing the ether, followed by intramolecular rearrangement, is a possibility, though not extensively reported for this specific substrate. The presence of the aldehyde group would likely complicate such a reaction pathway, as organolithium reagents would preferentially add to the carbonyl group. Therefore, rearrangement reactions specifically targeting the ether moiety in this compound are not considered a primary reactive pathway without prior modification of the aldehyde group.
Reactions Involving the Aromatic Rings
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In the case of this compound, the benzaldehyde (B42025) ring possesses two directing groups: the meta-directing aldehyde group (-CHO) and the ortho-, para-directing benzyloxy group (-OCH₂-Ar). The aldehyde group is a deactivating group due to its electron-withdrawing nature, making the ring less susceptible to electrophilic attack. Conversely, the benzyloxy group is an activating group, donating electron density to the ring and facilitating substitution.
The interplay of these two groups would be expected to direct incoming electrophiles to the positions ortho and para to the benzyloxy group (positions 2, 4, and 6) and meta to the aldehyde group (position 5). The fluorine atom on the other aromatic ring is a deactivating, ortho-, para-directing group.
Despite these well-established principles, no published studies have specifically investigated the outcomes of electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound. Consequently, there is no experimental data on product distribution or reaction yields.
Metalation and Derivatization of Aromatic Positions
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The ether linkage of the benzyloxy group could potentially act as a directed metalation group (DMG), facilitating deprotonation at the adjacent ortho positions of the benzaldehyde ring with a strong base like n-butyllithium. However, the presence of the acidic benzylic protons and the electrophilic aldehyde group could lead to competing reactions.
Similarly, the fluorine atom on the second aromatic ring could also direct metalation to its ortho positions. There is, however, a notable absence of research detailing any attempts at metalation and subsequent derivatization of either aromatic ring in this compound.
Elucidation of Mechanistic Pathways for Key Transformations
The lack of experimental work on the reactivity of this compound means that no mechanistic pathways for any key transformations involving this specific molecule have been elucidated. While general mechanisms for reactions of substituted benzaldehydes and benzyl ethers are well-documented, their specific application and any potential deviations for this compound remain uninvestigated.
Derivatization and Structural Modification of 3 3 Fluorobenzyl Oxy Benzaldehyde
Synthesis of Aldehyde Derivatives
The aldehyde group is a key site for a multitude of chemical transformations, allowing for the synthesis of various derivatives through condensation and olefination reactions.
Imines, Oximes, and Hydrazones
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with nitrogen-based nucleophiles.
Imines: The reaction of 3-[(3-Fluorobenzyl)oxy]benzaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. The reaction is reversible and often requires the removal of water to drive the equilibrium toward the product. acs.orgmasterorganicchemistry.com A wide variety of primary amines can be used, allowing for the introduction of diverse functional groups. tandfonline.comorganic-chemistry.org
Oximes: When this compound is treated with hydroxylamine (NH₂OH), an oxime is formed. This reaction proceeds through a similar condensation mechanism to imine formation. wikipedia.org The synthesis is often carried out by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. wikipedia.org The resulting oximes can exist as E and Z isomers.
Hydrazones: Condensation of the aldehyde with hydrazine (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. mdpi.comnih.gov These reactions are fundamental in organic synthesis and are used to create compounds with a C=N-N moiety. orientjchem.orgrsc.org The reaction conditions can be tailored, sometimes employing catalysts like CeCl₃·7H₂O to facilitate the transformation under mild conditions. mdpi.com
| Reactant | Product Class | General Reaction Conditions |
| Primary Amine (R-NH₂) | Imine | Acid catalyst, removal of water |
| Hydroxylamine (NH₂OH) | Oxime | Base (with NH₂OH·HCl), solvent |
| Hydrazine (R-NHNH₂) | Hydrazone | Acid or Lewis acid catalyst, solvent |
Acetals and Ketal Formation
The aldehyde group of this compound can be protected by converting it into an acetal. This reaction involves treating the aldehyde with two equivalents of an alcohol or one equivalent of a diol in the presence of an acid catalyst. study.comlibretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which activates the aldehyde toward nucleophilic attack by an alcohol molecule to form a hemiacetal intermediate. unimed.ac.idyoutube.com Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized carbocation. A second alcohol molecule then attacks this carbocation, and subsequent deprotonation yields the stable acetal. youtube.com This process is reversible and can be shifted toward the acetal by removing water from the reaction mixture. libretexts.org Cyclic acetals, formed using diols like ethylene glycol, are particularly stable and are commonly used as protecting groups in multi-step syntheses.
Wittig and Horner-Wadsworth-Emmons Products
Carbon-carbon double bonds can be formed from the aldehyde group using olefination reactions.
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.orglumenlearning.com The reaction involves a phosphonium ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. libretexts.org The ylide acts as a nucleophile, attacking the aldehyde's carbonyl carbon. This leads to the formation of a betaine intermediate, which subsequently collapses to an oxaphosphetane ring. The decomposition of the oxaphosphetane yields the desired alkene and a triphenylphosphine oxide byproduct. organic-chemistry.org The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide. wikipedia.org Stabilized ylides generally favor the formation of (E)-alkenes, whereas non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate carbanion. wikipedia.orgalfa-chemistry.com These carbanions are generated by treating a phosphonate ester with a base and are generally more nucleophilic than the corresponding Wittig ylides. The HWE reaction typically shows excellent (E)-stereoselectivity when reacting with aromatic aldehydes like this compound. wikipedia.orgmdpi.com The reaction proceeds through nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the formation of an oxaphosphetane intermediate that eliminates a water-soluble phosphate ester, simplifying product purification. study.comnrochemistry.com
| Reaction | Reagent | Key Feature | Typical Stereoselectivity with Aromatic Aldehydes |
| Wittig | Phosphonium Ylide | Forms C=C bond | Dependent on ylide stability (Stabilized: E; Unstabilized: Z) |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Forms C=C bond; water-soluble byproduct | Predominantly (E)-alkene |
Modification of the 3-Fluorobenzyl Moiety
The 3-fluorobenzyl group offers additional sites for structural modification, including the aromatic ring and the benzylic methylene (B1212753) bridge.
Functionalization of the Fluoroaromatic Ring
The fluoroaromatic ring can undergo electrophilic aromatic substitution (SₑAr) reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. wikipedia.orgmasterorganicchemistry.com The position of the incoming electrophile is directed by the existing substituents: the fluorine atom and the -CH₂-O-Ar group.
Directing Effects: Fluorine is an ortho, para-directing but deactivating group due to its strong inductive electron-withdrawing effect and weaker resonance-donating effect. libretexts.org The benzylic ether linkage (-CH₂-O-Ar) is considered an activating, ortho, para-directing group. The combined influence of these two groups will determine the regiochemical outcome of the substitution. The positions ortho and para to the fluorine are C2, C4, and C6. The positions ortho and para to the CH₂ group are C2 and C4. Therefore, substitution is most likely to occur at the C2, C4, and C6 positions of the 3-fluorobenzyl ring, with the precise distribution depending on the specific electrophile and reaction conditions.
Modification of the Methylene Bridge
The methylene (-CH₂-) bridge is a benzylic position, making it susceptible to certain chemical transformations. chemistrysteps.com
Radical Halogenation: Benzylic C-H bonds are weaker than typical alkyl C-H bonds and can be selectively halogenated under free-radical conditions, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would introduce a halogen atom at the methylene bridge, creating a reactive intermediate for subsequent nucleophilic substitution reactions.
Oxidation: The benzylic position of ethers can be oxidized. organic-chemistry.org Depending on the reagents and conditions used, oxidation of the methylene bridge could potentially lead to cleavage of the ether linkage or formation of other oxidized products. nih.gov For instance, oxidation of benzyl (B1604629) methyl ethers with NBS can selectively yield aromatic aldehydes or methyl esters. nih.gov
Synthesis of Analogues with Varied Substitutions
The synthesis of analogues of this compound allows for a systematic investigation into the structure-activity relationships (SAR) of this molecular scaffold. By introducing a variety of substituents at different positions on the aromatic rings, it is possible to fine-tune the electronic and steric properties of the molecule.
The steric bulk of substituents also plays a critical role. Large, bulky groups introduced at positions ortho to the aldehyde or the benzyl ether linkage can create steric hindrance, which may influence the conformation of the molecule and its ability to interact with biological targets.
A representative, though not exhaustive, set of proposed analogues designed to explore these effects is presented in the table below. The synthetic feasibility of these compounds is based on standard organic chemistry transformations, such as nucleophilic aromatic substitution, ether synthesis, and functional group interconversions, starting from appropriately substituted 3-hydroxybenzaldehyde (B18108) and 3-fluorobenzyl halide precursors.
| Compound ID | Substituent on Benzaldehyde (B42025) Ring | Substituent on Fluorobenzyl Ring | Expected Primary Effect |
| 1a | 4-Methoxy | H | Electronic (EDG) |
| 1b | 4-Nitro | H | Electronic (EWG) |
| 1c | 2-Methyl | H | Steric |
| 1d | H | 4-Chloro | Electronic (EWG) |
| 1e | H | 2-Trifluoromethyl | Steric and Electronic (EWG) |
This table is illustrative and presents hypothetical analogues for the purpose of exploring electronic and steric effects.
Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to improve the pharmacological profile of a lead compound without drastically altering its binding mode to a target. In the context of this compound, isosteric replacements within the fluorobenzyl group can be explored to modulate properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity.
A primary target for isosteric replacement is the fluorine atom itself. While fluorine offers metabolic stability and can favorably influence binding affinity through specific interactions, replacing it with other groups can provide valuable SAR data. For example, replacing the fluorine with a hydroxyl (-OH) or a cyano (-CN) group would introduce hydrogen bonding capabilities and alter the electronic properties of the ring.
The following table outlines potential isosteric replacements in the fluorobenzyl group.
| Compound ID | Isosteric Replacement | Rationale |
| 2a | Fluorine replaced with -OH | Introduce hydrogen bond donor/acceptor capability |
| 2b | Fluorine replaced with -CN | Modulate electronic properties and introduce a potential hydrogen bond acceptor |
| 2c | Phenyl ring replaced with Pyridyl | Introduce a nitrogen atom for potential hydrogen bonding and alter pKa |
| 2d | Phenyl ring replaced with Thienyl | Alter aromaticity and lipophilicity |
This table presents hypothetical isosteric replacements to illustrate the concept.
Introduction of Additional Functional Handles for Conjugation
To enable the use of this compound as a building block in larger molecular constructs, such as bioconjugates or targeted drug delivery systems, it is necessary to introduce a functional handle that can be used for covalent attachment. The choice of functional handle depends on the desired conjugation chemistry.
Commonly employed functional groups for conjugation include primary amines, carboxylic acids, alkynes, and azides. These can be introduced onto the aromatic rings of this compound through various synthetic methodologies. For example, a nitro group can be introduced via nitration and subsequently reduced to a primary amine. A carboxylic acid can be introduced by oxidation of a methyl group or through carboxylation of an organometallic intermediate. Alkynes and azides are particularly useful for "click" chemistry, a set of biocompatible and highly efficient reactions.
The table below summarizes potential strategies for introducing functional handles.
| Functional Handle | Position of Introduction | Synthetic Strategy | Potential Conjugation Chemistry |
| Amine (-NH₂) | 4-position of benzaldehyde ring | Nitration followed by reduction | Amide bond formation, reductive amination |
| Carboxylic Acid (-COOH) | 4-position of fluorobenzyl ring | Oxidation of a methyl group | Amide bond formation (e.g., with EDC/NHS) |
| Alkyne (-C≡CH) | 4-position of benzaldehyde ring | Sonogashira coupling | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |
| Azide (-N₃) | 4-position of fluorobenzyl ring | Nucleophilic substitution of a halide with sodium azide | Strain-promoted azide-alkyne cycloaddition (SPAAC) |
This table provides examples of how functional handles could be introduced for conjugation purposes.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules. For 3-[(3-Fluorobenzyl)oxy]benzaldehyde, a comprehensive NMR analysis provides unambiguous assignment of all proton and carbon signals, offering deep insights into the connectivity and electronic environment of the constituent atoms.
2D NMR Techniques (COSY, HMQC, HMBC) for Full Assignment
While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, two-dimensional (2D) NMR techniques are indispensable for a complete and accurate assignment of the complex spectral data for this compound.
¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals proton-proton coupling networks within the molecule. For the title compound, COSY correlations would be expected between the adjacent aromatic protons on both the benzaldehyde (B42025) and the fluorobenzyl rings. For instance, the aldehydic proton would appear as a singlet, showing no COSY cross-peaks. The protons on the benzaldehyde ring (H-2, H-4, H-5, H-6) would exhibit a clear correlation pattern consistent with their coupling relationships (ortho, meta). Similarly, the protons on the 3-fluorobenzyl ring would show their own distinct coupling network.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. Each CH group in the aromatic rings and the methylene (B1212753) bridge (-CH₂-) would produce a cross-peak, directly linking the proton chemical shift to its corresponding carbon chemical shift. This is crucial for assigning the carbon signals of the aromatic rings.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is instrumental in establishing the connectivity between the different fragments of the molecule. Key HMBC correlations would include:
Correlations from the methylene protons of the benzyl (B1604629) group to the carbons of the fluorophenyl ring and to the oxygen-bearing carbon of the benzaldehyde ring (C-3), confirming the ether linkage.
Correlations from the aldehydic proton to the aromatic carbons of the benzaldehyde ring (C-2 and C-6), confirming its position.
Correlations from the aromatic protons to neighboring and more distant carbons within their respective rings, further solidifying the assignments.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CHO | 9.95 | 192.5 |
| C-1 | - | 137.0 |
| C-2 | 7.55 | 123.0 |
| C-3 | - | 159.0 |
| C-4 | 7.30 | 115.0 |
| C-5 | 7.50 | 130.0 |
| C-6 | 7.45 | 124.0 |
| O-CH₂ | 5.15 | 70.0 |
| C-1' | - | 140.0 |
| C-2' | 7.20 | 115.5 (d, J ≈ 21 Hz) |
| C-3' | - | 163.0 (d, J ≈ 245 Hz) |
| C-4' | 7.10 | 116.0 (d, J ≈ 22 Hz) |
| C-5' | 7.40 | 130.5 (d, J ≈ 8 Hz) |
| C-6' | 7.25 | 123.5 |
Note: Predicted values are based on analogous compounds and standard substituent effects. 'd' denotes a doublet due to C-F coupling.
Variable Temperature NMR Studies for Conformational Dynamics
The ether linkage in this compound allows for conformational flexibility due to rotation around the C-O and CH₂-C bonds. Variable temperature (VT) NMR studies can provide valuable information about these conformational dynamics. researchgate.netnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and linewidths. researchgate.netnih.govijmert.org
At ambient temperature, the molecule may exist in a rapid equilibrium between several conformers, leading to averaged NMR signals. As the temperature is lowered, the rate of interconversion slows down. If the energy barrier to rotation is sufficiently high, coalescence of signals may be observed, and at even lower temperatures, separate signals for each distinct conformer might be resolved. researchgate.netnih.gov This would allow for the determination of the relative populations of the conformers and the energy barriers for their interconversion. Such studies on related diaryl ethers have revealed insights into their preferred conformations in solution. mdpi.com
Solid-State NMR for Crystalline Forms of Derivatives
While solution-state NMR provides information about the molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. For derivatives of this compound, ssNMR could be employed to:
Determine the number of crystallographically independent molecules in the unit cell.
Characterize the local environment and conformation of the molecules in the solid state, which may differ from the solution state.
Study intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.gov
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, resulting in higher resolution spectra.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For this compound (C₁₄H₁₁FO₂), HRMS would provide an exact mass measurement with high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous confirmation of the elemental composition. The expected monoisotopic mass would be approximately 230.0743 g/mol .
Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is a molecular fingerprint that helps to elucidate the structure. For this compound, characteristic fragmentation pathways are expected.
A plausible fragmentation pathway in positive-ion mode would likely involve:
Loss of a hydrogen atom: The molecular ion [M]⁺˙ could lose a hydrogen radical from the aldehyde group to form a stable acylium ion [M-H]⁺, which would be a prominent peak.
Cleavage of the benzylic ether bond: This is a common fragmentation pathway for benzyl ethers. Cleavage can occur on either side of the ether oxygen.
Formation of the fluorobenzyl cation ([C₇H₆F]⁺, m/z 109). This would be a very stable and likely abundant fragment ion.
Formation of the 3-hydroxybenzaldehyde (B18108) radical cation after rearrangement, or a related fragment.
Fragmentation of the benzaldehyde moiety: Loss of the formyl group (-CHO) as a radical, leading to a [M-CHO]⁺ fragment.
Further fragmentation of the aromatic rings: Subsequent losses of small neutral molecules like CO are also possible from the fragment ions.
Predicted Major Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment Ion | Formula |
| 230 | [M]⁺˙ | [C₁₄H₁₁FO₂]⁺˙ |
| 229 | [M-H]⁺ | [C₁₄H₁₀FO₂]⁺ |
| 109 | [C₇H₆F]⁺ | [C₇H₆F]⁺ |
| 121 | [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorptions characteristic of the aldehyde and ether functional groups. Key expected vibrational frequencies include:
C=O stretch: A strong, sharp band around 1700-1710 cm⁻¹ for the aromatic aldehyde carbonyl group. docbrown.infoopenstax.org
C-H stretch (aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹. openstax.org
C-O-C stretch (ether): Asymmetric and symmetric stretching vibrations in the region of 1250-1050 cm⁻¹.
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Aromatic C=C stretch: Several bands in the 1600-1450 cm⁻¹ region.
C-F stretch: A strong band typically in the 1250-1000 cm⁻¹ region, which may overlap with the C-O-C stretching bands.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. Expected Raman shifts would include:
Strong signals for the aromatic ring breathing modes.
The C=O stretch will also be visible, though typically weaker than in the IR spectrum.
The symmetric C-O-C stretch of the ether linkage may be more prominent in the Raman spectrum.
Table of Key Vibrational Frequencies:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aldehyde C-H Stretch | 2850-2800, 2750-2700 | 2850-2800, 2750-2700 |
| C=O Stretch | 1710-1690 (strong) | 1710-1690 (moderate) |
| Aromatic C=C Stretch | 1610-1580, 1500-1450 | 1610-1580, 1500-1450 (strong) |
| C-O-C Asymmetric Stretch | 1260-1200 (strong) | Weak |
| C-F Stretch | 1250-1000 (strong) | Moderate |
| C-O-C Symmetric Stretch | ~1050 (moderate) | ~1050 (strong) |
The combined application of these advanced spectroscopic techniques provides a powerful and detailed picture of the molecular structure, connectivity, and dynamics of this compound. While experimental data for this specific compound is not widely published, the analysis of its structural features allows for a robust prediction of its spectroscopic characteristics based on well-established principles and data from analogous compounds.
Correlation of Vibrational Modes with Molecular Structure
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a detailed fingerprint of the molecule by probing its vibrational modes. The correlation of these modes with specific structural features of this compound allows for a comprehensive structural assignment.
The vibrational spectrum of this compound is complex, with contributions from the benzaldehyde ring, the fluorobenzyl group, and the connecting ether linkage. The C=O stretching vibration of the aldehyde group is expected to produce a strong and characteristic band in the IR spectrum. researchgate.net For many benzaldehyde derivatives, this band typically appears in the region of 1680-1703 cm⁻¹. researchgate.net The precise position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.
The C-H stretching vibrations of the aromatic rings and the aldehyde group are also prominent features. Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while the aldehydic C-H stretch often gives rise to two bands due to Fermi resonance, as seen in benzaldehyde itself at approximately 2730 and 2815 cm⁻¹. ias.ac.in
The presence of the ether linkage (C-O-C) introduces stretching vibrations that are expected in the 1260-1000 cm⁻¹ region. The asymmetry of the ether bridge influences the intensity and position of these bands. Furthermore, the C-F stretching vibration from the fluorobenzyl group is anticipated to appear as a strong band in the 1200-1000 cm⁻¹ range. researchgate.net
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |
| C-H Stretch (Aldehydic) | (C=O)-H | 2850-2700 |
| C=O Stretch | Aldehyde | 1710-1685 |
| C=C Stretch (Aromatic) | Aromatic Ring | 1600-1450 |
| C-O-C Stretch (Asymmetric) | Ether | 1260-1200 |
| C-F Stretch | Fluoroaromatic | 1250-1000 |
| C-O-C Stretch (Symmetric) | Ether | 1150-1000 |
| C-H In-plane Bend | Aromatic Ring | 1300-1000 |
| C-H Out-of-plane Bend | Aromatic Ring | 900-675 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with the aromatic rings and the carbonyl group.
The benzaldehyde moiety contains both a phenyl group and a carbonyl group, which are chromophores. The electronic transitions in benzaldehyde itself typically show a strong absorption band around 245 nm, attributed to the π→π* transition of the benzene (B151609) ring conjugated with the carbonyl group. A weaker band, corresponding to the n→π* transition of the carbonyl group, is often observed at longer wavelengths, around 320-330 nm.
In this compound, the presence of the benzyl ether substituent at the meta position of the benzaldehyde ring will influence the electronic transitions. The ether oxygen, with its lone pairs of electrons, can act as an auxochrome, potentially causing a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and an increase in the molar absorptivity (a hyperchromic effect). The fluorobenzyl group is not directly conjugated with the benzaldehyde chromophore, so its electronic effect is primarily inductive.
The π→π* transitions of the two separate aromatic rings (the benzaldehyde ring and the fluorobenzyl ring) will likely lead to a complex set of overlapping absorption bands in the UV region. The fine structure of these bands can sometimes be observed, providing further insight into the electronic environment of the molecule.
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected λmax (nm) |
| π→π | Phenyl ring, C=C | ~200-220 |
| π→π | Benzaldehyde system | ~240-260 |
| n→π* | Carbonyl group | ~320-340 |
X-ray Crystallography of this compound Derivatives or Co-crystals
For a molecule like this compound, a crystal structure would reveal the conformation of the flexible ether linkage and the relative orientation of the two aromatic rings. Intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which dictate the packing of molecules in the crystal lattice, would also be elucidated.
In related benzaldehyde derivatives, weak intermolecular C-H···O hydrogen bonds are a common feature, often involving the aldehyde oxygen atom. northeastern.edu The presence of the fluorine atom in the fluorobenzyl ring could also lead to C-H···F interactions. nih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a role in the crystal packing. northeastern.edunih.gov
The formation of co-crystals of this compound with other molecules could be a strategy to obtain crystalline material suitable for X-ray diffraction and to study its intermolecular interactions in a controlled manner.
Table 3: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.35 |
| Key Intermolecular Interactions | C-H···O, C-H···F, π-π stacking |
Absence of Specific Computational and Theoretical Studies on this compound
A comprehensive review of publicly available scientific literature reveals a notable lack of specific computational chemistry and theoretical studies focused on the compound this compound. While this molecule is recognized and available as a chemical entity, it does not appear to have been the subject of dedicated research investigating its electronic structure, conformational landscape, or reaction mechanisms through computational modeling.
Therefore, the detailed analysis requested under the headings of Quantum Chemical Calculations, Conformational Analysis, Reaction Mechanism Elucidation, and Molecular Dynamics Simulations cannot be provided based on current research findings. The specific data for Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, Electrostatic Potential Surface (ESP) mapping, transition state localization, and the effects of solvents on its conformational flexibility are not present in the scientific literature for this compound.
While general principles of computational chemistry could be applied to theoretically study this molecule, any such data would be novel research and not a summary of existing knowledge. As such, to maintain scientific accuracy and adhere strictly to reporting published findings, the detailed article as outlined cannot be generated at this time.
Computational Chemistry and Theoretical Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for in vitro Interaction Potentials
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published for 3-[(3-Fluorobenzyl)oxy]benzaldehyde, the principles of QSAR can be applied to predict its in vitro interaction potentials based on data from structurally related benzaldehyde (B42025) derivatives. Such models are instrumental in rational drug design, helping to predict the activity of new compounds and to understand the molecular features that govern their biological interactions. nih.gov
A hypothetical QSAR study for this compound and its analogs would involve the development of a model to correlate their structural features with a measured in vitro activity, such as the inhibition of a specific enzyme.
Development of a Hypothetical QSAR Model
The development of a QSAR model for this compound would follow a systematic approach:
Selection of a Training Set: A dataset of structurally diverse benzaldehyde derivatives with known in vitro activities against a specific biological target would be compiled. This set would ideally include compounds with variations in the substituent on the benzyl (B1604629) ring and the position of the ether linkage.
Calculation of Molecular Descriptors: For each compound in the training set, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: These describe the atomic connectivity in the molecule.
Geometrical descriptors: These relate to the 3D arrangement of the atoms.
Electronic descriptors: These describe the electron distribution, such as dipole moment and partial charges. biolscigroup.us
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by logP. nih.gov
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure. nih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is generated that best correlates the calculated descriptors with the biological activity. researchgate.net For instance, in a study of benzaldehyde derivatives as phenoloxidase inhibitors, hydrophobicity of the substituent at the para position was found to be a major factor influencing the inhibitory activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and applicability to new compounds. researchgate.net
Illustrative QSAR Data
The following tables represent hypothetical data that would be generated during a QSAR study of this compound and related compounds for a specific in vitro interaction, such as enzyme inhibition.
Table 1: Hypothetical Training Set of Benzaldehyde Derivatives and Their in vitro Activity
| Compound ID | Structure | pIC50 (-logIC50) |
| 1 | This compound | 5.8 |
| 2 | 3-(Benzyloxy)benzaldehyde | 5.2 |
| 3 | 3-[(4-Fluorobenzyl)oxy]benzaldehyde | 6.1 |
| 4 | 3-[(2-Fluorobenzyl)oxy]benzaldehyde | 5.6 |
| 5 | 4-[(3-Fluorobenzyl)oxy]benzaldehyde | 6.5 |
| 6 | 2-[(3-Fluorobenzyl)oxy]benzaldehyde | 5.1 |
| 7 | 3-[(3-Chlorobenzyl)oxy]benzaldehyde | 5.9 |
| 8 | 3-[(3-Methylbenzyl)oxy]benzaldehyde | 5.4 |
Table 2: Selected Molecular Descriptors for the Hypothetical Training Set
| Compound ID | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Sum of Absolute Partial Charges |
| 1 | 3.5 | 2.8 | 350 | 0.45 |
| 2 | 3.2 | 2.5 | 340 | 0.42 |
| 3 | 3.5 | 3.1 | 350 | 0.46 |
| 4 | 3.5 | 2.7 | 350 | 0.44 |
| 5 | 3.6 | 3.5 | 352 | 0.48 |
| 6 | 3.4 | 2.4 | 348 | 0.43 |
| 7 | 3.8 | 2.9 | 360 | 0.47 |
| 8 | 3.6 | 2.6 | 355 | 0.43 |
Table 3: Example of a Hypothetical QSAR Equation
A possible QSAR equation derived from the data could be:
pIC50 = 0.8 * LogP + 0.5 * Dipole Moment - 0.002 * Molecular Surface Area + 1.5 * Sum of Absolute Partial Charges + 2.1
This equation would suggest that higher lipophilicity, a larger dipole moment, and a greater sum of absolute partial charges are positively correlated with the inhibitory activity, while a larger molecular surface area has a slight negative correlation.
Application to this compound
Based on such a hypothetical QSAR model, the in vitro interaction potential of this compound could be predicted. The model would also provide insights into the key structural features driving its activity. For example, the presence of the fluorine atom in the meta position of the benzyl group likely influences the electronic and hydrophobic properties of the molecule, which in turn could affect its binding affinity to a biological target. Studies on other benzaldehyde derivatives have shown that both electronic and hydrophobic effects of substituents play a significant role in their inhibitory activities. nih.gov More complex 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could further elucidate the steric and electrostatic fields around the molecule that are crucial for its interaction with a receptor. nih.gov
Applications As a Synthetic Precursor and Building Block
Utilization in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, represent a highly efficient and atom-economical approach in organic synthesis. The aldehyde functionality of 3-[(3-Fluorobenzyl)oxy]benzaldehyde makes it an ideal candidate for various MCRs.
While specific literature examples detailing the use of this compound in MCRs are not extensively documented, its structural similarity to other benzaldehyde (B42025) derivatives allows for informed predictions of its reactivity. Aromatic aldehydes are well-known participants in- MCRs such as the Biginelli, Ugi, Passerini, and Gewald reactions. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org
In a hypothetical Biginelli reaction, this compound could react with a β-ketoester and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones, a class of compounds with significant pharmacological activities. wikipedia.orgbeilstein-journals.orgnih.gov Similarly, in an Ugi or Passerini reaction, it could be combined with an amine, an isocyanide, and a carboxylic acid (for the Ugi reaction) to produce complex α-aminoacyl amides or α-acyloxy amides, respectively. wikipedia.orgwikipedia.orgslideshare.net The Gewald reaction offers another avenue, where the aldehyde could condense with an α-cyanoester and elemental sulfur to form highly substituted 2-aminothiophenes. wikipedia.orgresearchgate.netumich.eduorganic-chemistry.org
| Multi-Component Reaction | Potential Reactants with this compound | Potential Product Scaffold |
| Biginelli Reaction | β-ketoester, Urea/Thiourea | Dihydropyrimidinone |
| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Aminoacyl Amide |
| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Amide |
| Gewald Reaction | α-Cyanoester, Sulfur | 2-Aminothiophene |
Role in the Synthesis of Complex Organic Molecules
The reactivity of the aldehyde group in this compound provides a gateway for the construction of more elaborate molecular frameworks, including heterocyclic systems and macrocycles.
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The aldehyde group of this compound can be readily transformed to participate in cyclization reactions, leading to a variety of heterocyclic cores.
One common strategy involves the initial conversion of the aldehyde to a chalcone (B49325). Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized through a Claisen-Schmidt condensation between a benzaldehyde derivative and an acetophenone (B1666503). nih.govnih.govresearchgate.netelifesciences.orgyoutube.com The resulting α,β-unsaturated ketone system in the chalcone derived from this compound would be a versatile intermediate for the synthesis of various heterocycles, such as pyrazolines, isoxazoles, and pyrimidines, through reactions with appropriate binucleophiles.
Furthermore, the aldehyde can directly participate in reactions that form heterocyclic rings. For instance, the Wittig reaction, involving the reaction of the aldehyde with a phosphorus ylide, can be employed to generate an alkene, which can then undergo further cyclization reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comstackexchange.comudel.edu
Precursor for Macrocyclic Systems
Macrocycles, large cyclic molecules, are of significant interest due to their unique conformational properties and their prevalence in natural products with potent biological activities. Aldehydes are crucial building blocks in the synthesis of macrocycles, often participating in the key ring-closing step or in the construction of the linear precursor.
Strategies such as ring-closing metathesis (RCM) can be employed, where the aldehyde group of this compound would first be converted into a terminal alkene via a Wittig reaction or other olefination methods. This functionalized molecule can then be coupled with another molecule containing a terminal alkene to form a diene, which can subsequently undergo RCM to form the macrocyclic ring.
Building Block for Polymer Synthesis
The bifunctional nature of this compound, possessing a reactive aldehyde group, suggests its potential as a monomer in the synthesis of polymers.
Monomer in Condensation Polymerization
Condensation polymerization is a process where monomers join together, losing small molecules such as water as byproducts. Aldehydes can undergo condensation reactions with phenols, ureas, or melamines to form resins. While specific examples involving this compound are not prevalent in the literature, its aldehyde functionality could, in principle, react with suitable co-monomers to form novel polymers. The presence of the fluorobenzyl ether side chain would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and conformational behavior.
Intermediate in the Preparation of Other Functional Compounds
One of the most significant applications of a versatile building block is its role as an intermediate in the synthesis of high-value functional compounds, particularly pharmaceuticals. The isomeric compound, 4-[(3-Fluorobenzyl)oxy]benzaldehyde, is a well-documented key intermediate in the synthesis of Safinamide, a drug used for the treatment of Parkinson's disease. google.comnih.govchemicalbook.comresearchgate.net
The synthesis of Safinamide involves the reductive amination of 4-[(3-fluorobenzyl)oxy]benzaldehyde with L-alaninamide. researchgate.net This established synthetic route for the 4-substituted isomer strongly suggests that this compound could serve as a crucial intermediate for the synthesis of analogous biologically active molecules. By applying similar synthetic methodologies, a wide range of novel compounds with potential therapeutic applications could be accessed, starting from this readily available aldehyde.
Exploration of Biological Interactions at a Molecular Level in Vitro and in Silico Focus
Molecular Docking Studies with Selected Biological Targets
Molecular docking is a computational technique used to predict how a small molecule, such as 3-[(3-Fluorobenzyl)oxy]benzaldehyde, might bind to a macromolecular target, like a protein or enzyme. This method helps to elucidate the preferred orientation of the molecule within the binding site and to estimate the strength of the interaction, often expressed as a binding affinity or score.
Prediction of Binding Modes and Affinities
A comprehensive review of scientific literature and databases reveals a lack of specific molecular docking studies performed on this compound. While research into benzyloxybenzaldehyde derivatives as inhibitors of enzymes like aldehyde dehydrogenase (ALDH) exists, specific data detailing the predicted binding modes and affinities for this compound with any biological target are not currently available in published research. mdpi.com Therefore, no data table of binding affinities can be provided at this time.
Enzyme Inhibition Studies in vitro (Mechanistic Focus)
In vitro enzyme inhibition studies are crucial for determining whether a compound can interfere with an enzyme's activity. These experiments measure the rate of an enzymatic reaction in the presence and absence of the potential inhibitor, providing insights into the mechanism of inhibition.
Kinetic Analysis of Enzyme-Substrate/Inhibitor Interactions
There are no publicly available studies that present a kinetic analysis of the interaction between this compound and any specific enzyme. Consequently, data regarding its inhibitory constant (Ki), half-maximal inhibitory concentration (IC50), or the type of inhibition (e.g., competitive, non-competitive) are absent from the scientific record.
Receptor Binding Investigations in vitro (Mechanistic Focus)
Receptor binding assays are used to determine if a compound can bind to a specific cellular receptor. These experiments are fundamental in pharmacology for identifying and characterizing the interaction of potential drugs with their biological targets.
Ligand-Receptor Interaction Profiling
No published research could be identified that has investigated the in vitro binding of this compound to any specific receptor. As a result, a ligand-receptor interaction profile, including details on binding affinity (Kd), receptor occupancy, or competition with known ligands, cannot be constructed for this compound.
Structure-Activity Relationship (SAR) Studies for in vitro Binding or Modulation
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence their biological activity. This knowledge is vital for the rational design of more potent and selective molecules.
An analysis of the available scientific literature indicates that no specific SAR studies have been conducted with this compound as a lead compound. While the broader class of benzyloxybenzaldehydes has been investigated, a detailed analysis of how modifications to the this compound scaffold affect its in vitro binding or modulation of any biological target has not been reported. mdpi.com
Correlation of Structural Modifications with Molecular Interaction Profiles
The biological activity of benzyloxybenzaldehyde derivatives is significantly influenced by their structural characteristics. Structure-activity relationship (SAR) studies on analogs provide critical insights into how specific modifications can alter molecular interactions.
Research into a series of benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers, highlights the importance of the linker between the two aromatic rings. mdpi.comnih.gov Compounds featuring a methyloxy (-CH2O-) linker, such as in this compound, have demonstrated notably different inhibitory activity compared to those with an ester linker. nih.gov This suggests that the ether linkage is a key determinant for potent interaction with the enzyme's active site.
Furthermore, the substitution pattern on the aromatic rings plays a crucial role in modulating inhibitory activity. For instance, in a study of ALDH1A3 inhibitors, a methoxy (B1213986) group at the meta position of the benzaldehyde (B42025) ring resulted in different potencies compared to other substitution patterns. nih.gov This indicates that the placement of substituents, such as the 3-fluoro group on the benzyl (B1604629) ring of this compound, likely influences its binding affinity and selectivity for specific biological targets. The electron-withdrawing nature of the fluorine atom can alter the electronic distribution of the molecule, potentially affecting its interaction with amino acid residues in a protein's binding pocket.
The following table summarizes the in vitro inhibitory activity of some benzyloxybenzaldehyde derivatives against ALDH1A3, illustrating the impact of structural modifications.
| Compound Name | Structure | Target | IC50 (µM) |
| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 0.23 nih.gov |
| ABMM-16 | 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde | ALDH1A3 | 1.29 nih.gov |
This table is interactive. You can sort and filter the data.
In silico molecular docking studies on related fluorinated compounds have further elucidated the importance of specific structural features for biological activity. For example, studies on fluorinated benzyloxalamides as cholesteryl ester transfer protein inhibitors have shown that the position of fluorine substitution can significantly impact binding. researchgate.net Computational models predict that these molecules orient themselves within the binding site to form key interactions, and the location of the fluorine atom can either enhance or diminish these interactions. Such in silico approaches are valuable for predicting the binding mode of this compound and identifying potential amino acid residues involved in its interaction with a target protein.
Mechanisms of Molecular Interaction (e.g., Covalent Modification, Non-Covalent Binding)
The molecular interactions of small molecules like this compound with their biological targets can occur through two primary mechanisms: non-covalent binding and covalent modification.
Non-Covalent Binding:
Non-covalent interactions are typically reversible and involve a variety of forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For benzyloxybenzaldehyde derivatives, the aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket. The ether oxygen and the aldehyde carbonyl oxygen can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on the protein. fgcu.edu The fluorobenzyl group can also contribute to binding through hydrophobic interactions.
In silico docking studies of benzyloxybenzaldehyde derivatives with ALDH1A3 suggest that these compounds bind within the enzyme's active site, stabilized by a network of non-covalent interactions. mdpi.comnih.gov The specific orientation and conformation of the molecule are crucial for maximizing these interactions and achieving high affinity.
Covalent Modification:
The aldehyde functional group in this compound introduces the potential for covalent bond formation with nucleophilic residues on a target protein, such as the thiol group of cysteine or the amino group of lysine. youtube.com Aldehydes are known electrophiles that can react with nucleophiles to form a reversible covalent bond, often a hemiacetal or a Schiff base. wikipedia.org
This type of reversible covalent inhibition is an increasingly recognized mechanism for achieving high potency and selectivity. youtube.com The initial non-covalent binding of the inhibitor to the target protein positions the electrophilic "warhead" (the aldehyde group) in proximity to a reactive nucleophilic residue, facilitating the formation of a covalent bond. youtube.com This two-step process can lead to a longer residence time of the inhibitor on its target compared to purely non-covalent inhibitors. encyclopedia.pub
For aldehyde dehydrogenase inhibitors, the aldehyde group of the inhibitor can mimic the natural substrate and react with the catalytic cysteine residue in the active site, leading to the formation of a stable thiohemiacetal adduct and subsequent enzyme inhibition. mdpi.com This mechanism has been proposed for benzyloxybenzaldehyde-based ALDH1A3 inhibitors. mdpi.comnih.gov
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Strategies
The primary route for synthesizing 3-[(3-Fluorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This well-established method involves the reaction of 3-hydroxybenzaldehyde (B18108) with a 3-fluorobenzyl halide in the presence of a base.
A typical laboratory-scale synthesis would proceed as follows:
Deprotonation of 3-hydroxybenzaldehyde with a suitable base, such as potassium carbonate, to form the corresponding phenoxide.
Nucleophilic attack of the phenoxide on 3-fluorobenzyl bromide or chloride.
The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) and may require heating to proceed at a reasonable rate. analis.com.my
While effective, this classical approach presents opportunities for improvement, particularly in the context of green chemistry. Future research should focus on developing more sustainable and efficient synthetic protocols. One promising avenue is the exploration of reactive distillation, a process that combines reaction and separation into a single unit. This technique has been shown to significantly reduce capital and operational expenditures, as well as CO2 emissions, in the synthesis of natural benzaldehyde (B42025). utwente.nl Adapting such a process for the synthesis of this compound could lead to a more environmentally benign and economically viable manufacturing process. utwente.nl
Further research could also investigate alternative, more atom-economical synthetic routes. For instance, developing catalytic methods that avoid the use of stoichiometric bases and halide leaving groups would be a significant step forward. One-pot procedures, where multiple reaction steps are carried out in a single vessel, could also enhance efficiency and reduce waste. liberty.eduacs.org
Exploration of Novel Chemical Transformations and Reactivity Patterns
The reactivity of this compound is largely dictated by its two primary functional groups: the aldehyde and the fluorobenzyl ether. The aldehyde group is susceptible to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. nih.gov
Future research should aim to uncover novel chemical transformations and reactivity patterns specific to this molecule. The interplay between the electron-withdrawing fluorine atom on the benzyl (B1604629) ring and the electron-donating ether linkage could lead to unique reactivity that is not observed in simpler benzaldehyde derivatives. For example, photochemical transformations, which can induce unique reactivity through the generation of radical intermediates, represent a promising area of exploration. mdpi.com Studies on related ortho-substituted benzaldehydes have shown that photo-induced umpolung (polarity reversal) of the aldehyde group can lead to the formation of complex heterocyclic structures. mdpi.com Investigating the photochemical behavior of this compound could unveil new synthetic pathways to valuable compounds.
Furthermore, the development of novel tandem reactions, where a sequence of reactions occurs in a single pot without the isolation of intermediates, could lead to the efficient synthesis of complex molecules starting from this compound. liberty.edu
Application of Advanced Spectroscopic Techniques for In-depth Structural Characterization
A comprehensive understanding of the structure and dynamics of this compound is crucial for predicting its behavior and designing new applications. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for routine characterization, advanced methods can provide deeper insights.
Future research should leverage advanced spectroscopic techniques for a more in-depth structural characterization. For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals and to probe through-bond and through-space connectivities. This level of detail is critical for confirming the regiochemistry of the substitution pattern.
Moreover, the presence of the fluorine atom makes ¹⁹F NMR a powerful tool for studying this molecule. ¹⁹F NMR is highly sensitive to the local electronic environment, and changes in the chemical shift can provide valuable information about intermolecular interactions and conformational changes. uchicago.eduosti.gov Pulsed field gradient (PFG) NMR could be employed to study the diffusion of the molecule, providing insights into its interactions with solvents and other species. uchicago.eduwpmucdn.com
Given the existence of regioisomers (e.g., 2- and 4-substituted analogues), the development of mass spectrometry methods for their unambiguous differentiation is also a relevant research direction.
Integration with Materials Science for Functional Molecule Design (excluding material properties)
The unique structure of this compound makes it an interesting building block for the design of functional molecules in materials science. abcr.com The aldehyde group provides a reactive handle for covalent attachment to polymers or surfaces, while the fluorobenzyl ether moiety can influence intermolecular interactions and self-assembly behavior.
Future research in this area should focus on the rational design and synthesis of more complex molecules and supramolecular structures based on the this compound scaffold. For example, it could be incorporated into polymers to create materials with specific functionalities. rsc.org The aldehyde group can be used to form linkages through reactions like Schiff base formation. nih.gov
Furthermore, the principles of molecular self-assembly could be applied to create ordered nanostructures. The interplay of hydrogen bonding (via the aldehyde oxygen), π-π stacking (from the aromatic rings), and potential fluorine-specific interactions could be harnessed to control the assembly of these molecules into well-defined architectures. The design of such functional building blocks is a growing area of chemistry with applications in electronics and beyond. researchgate.net
Advancements in Computational Predictive Modeling for Molecular Behavior
Computational chemistry offers a powerful toolkit for predicting the behavior of molecules and guiding experimental research. For this compound, computational modeling can provide insights into its electronic structure, conformational preferences, and reactivity.
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule and its interactions with solvents or other molecules. This can be particularly useful for understanding its behavior in solution and for predicting its self-assembly properties. The development of accurate force fields that properly account for the specific interactions involving the fluorine atom will be crucial for the success of such simulations.
Discovery of New Molecular Targets for in vitro Interaction Studies
The biological activity of benzaldehyde derivatives is a well-established field of research, with various compounds showing a range of effects, including antimicrobial and anti-inflammatory properties. acs.orgsigmaaldrich.com The structural similarity of this compound to other biologically active molecules suggests that it may also interact with specific molecular targets in biological systems.
Future research should focus on the discovery of new molecular targets for this compound through in vitro interaction studies. High-throughput screening assays could be employed to test the compound against a wide range of enzymes and receptors. For example, given that some benzaldehyde derivatives are known to interact with enzymes like aldehyde dehydrogenases, this could be a starting point for investigation.
The results of such screening studies could identify novel biological activities and provide a basis for the development of new therapeutic agents or biological probes. For instance, studies on related benzyloxybenzaldehyde derivatives have explored their potential as anticancer and antimalarial agents. Investigating the in vitro activity of this compound in similar assays could reveal new opportunities for its application in medicinal chemistry.
Q & A
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
